Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid involves several steps, including protection, activation, and coupling reactions. A novel condensation reaction developed using di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-(dimethylamino)pyridine (DMAP) showcases the utility of Boc2O in acylating a wide range of nitrogen compounds, including pyrrolidines, under mild conditions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). This method underscores the synthesis's efficiency and broad applicability in generating Boc-protected compounds.
Scientific Research Applications
1. Solid-Phase Peptide Synthesis
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid has applications in solid-phase peptide synthesis. Wagner and Tilley (1990) detailed the synthesis of (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, a β-hydroxyaspartic acid derivative protected for incorporation into peptides by solid-phase synthesis (Wagner & Tilley, 1990).
2. Synthesis of Unnatural Amino Acids
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic acid plays a role in the synthesis of unnatural amino acids. Bender et al. (2015) reported the synthesis of Boc-2',6'-dimethyl-l-tyrosine, an unnatural amino acid used in the development of synthetic opioid ligands (Bender et al., 2015).
3. Synthesis of Redox Derivatives of Lysine
This compound is utilized in the synthesis of redox derivatives of lysine and related peptides. Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides bearing electron donors and redox chromophores (Peek et al., 2009).
4. Synthesis of Tert-butyl Esters
It is also efficient for synthesizing tert-butyl esters of N-protected amino acids. Loffet et al. (1989) used tert-butyl fluorocarbonate (Boc-F) for this purpose, highlighting its efficacy under mild conditions (Loffet et al., 1989).
Future Directions
The use of Boc-protected amino acids, including “Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid”, in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activities of the resulting peptides .
properties
IUPAC Name |
(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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